molecular formula C6H12ClNO B1625805 N-(1-Chlorobutan-2-yl)acetamide CAS No. 59173-61-4

N-(1-Chlorobutan-2-yl)acetamide

Cat. No.: B1625805
CAS No.: 59173-61-4
M. Wt: 149.62 g/mol
InChI Key: HLJVYVLNPUSFJD-UHFFFAOYSA-N
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Description

N-(1-Chlorobutan-2-yl)acetamide is an organic compound with the molecular formula C6H12ClNO It is a derivative of acetamide, where the hydrogen atom of the amide group is substituted with a 1-chlorobutan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Chlorobutan-2-yl)acetamide typically involves the reaction of 1-chlorobutan-2-amine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

1-Chlorobutan-2-amine+Acetic anhydrideThis compound+Acetic acid\text{1-Chlorobutan-2-amine} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} 1-Chlorobutan-2-amine+Acetic anhydride→this compound+Acetic acid

The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. The purification steps may include distillation, crystallization, and filtration to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Chlorobutan-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 1-chlorobutan-2-yl group can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds or carboxylic acids.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents, such as water or alcohols, at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are performed under acidic or basic conditions, depending on the desired product.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed. The reactions are conducted in anhydrous solvents, such as ether or tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Products include N-(1-Hydroxybutan-2-yl)acetamide, N-(1-Aminobutan-2-yl)acetamide, and N-(1-Mercaptobutan-2-yl)acetamide.

    Oxidation Reactions: Products include N-(1-Chlorobutan-2-yl)acetic acid and N-(1-Chlorobutan-2-yl)acetone.

    Reduction Reactions: Products include N-(1-Chlorobutan-2-yl)ethylamine.

Scientific Research Applications

N-(1-Chlorobutan-2-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a building block for drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Chlorobutan-2-yl)acetamide depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to exert its effects. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or induction of cellular responses. Detailed studies are required to elucidate the exact mechanisms and molecular targets.

Comparison with Similar Compounds

N-(1-Chlorobutan-2-yl)acetamide can be compared with other similar compounds, such as:

    N-(1-Chloropropan-2-yl)acetamide: This compound has a similar structure but with a shorter carbon chain. It may exhibit different reactivity and biological activity.

    N-(1-Bromobutan-2-yl)acetamide: The bromine atom can influence the compound’s reactivity and interactions compared to the chlorine atom.

    N-(1-Chlorobutan-2-yl)formamide: This compound has a formamide group instead of an acetamide group, which can affect its chemical properties and applications.

Properties

IUPAC Name

N-(1-chlorobutan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO/c1-3-6(4-7)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJVYVLNPUSFJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCl)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20510237
Record name N-(1-Chlorobutan-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59173-61-4
Record name N-(1-Chlorobutan-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 250 ml. 3-necked flask fitted with a stirrer, dry ice-acetone trap, a gas outlet, and a gas inlet is charged 41.05 g. (1.0 mole) acetonitrile, 25 g. (0.25 mole) CaCO3, 13.5 ml. (0.75 mole) water and 26.8 g. (0.475 mole) 1-butene. The mixture is cooled to -5° to -8° C. and chlorine added over 2 hours maintaining the temperature at below 7° C. until the reaction mixture turns yellow indicating a slight excess of chlorine. The mixture is filtered and the solvents distilled under reduced pressure to yield 28.6 g. of N-[1-(chloromethyl)propyl]acetamide (40.2% yield based on 1-butene).
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Synthesis routes and methods II

Procedure details

A 500 ml. 3-necked flask fitted with a stirrer and dry ice-acetone trap is charged with 82.1 g. (2.0 mole) acetonitrile, 27.4 g. (1.52 mole) water, 27 g. (0.25 mole) Na2CO3 and 28.1 g. (0.50 mole) 1-butene and cooled to 0° C. Chlorine (0.50 mole) is added over one-half hour, the reaction temperature reaching a high of 32° C. After stirring for 2 hours at 25° C., the reaction mixture is filtered. The acetonitrile washings of the solid phase and filtrate is combined and the solvents removed by vacuum distillation to leave 33.0 g. of the N-[1-(chloromethyl)propyl]acetamide (44.0% yield based on 1-butene).
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2 mol
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1.52 mol
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0.25 mol
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Synthesis routes and methods III

Procedure details

Hydrolysis of N-[1-(chloromethyl)propyl]acetimidoyl chloride is highly pH dependent. It has now been found that a simple hydrolysis procedure is effective. On refluxing with water N-[1-(chloromethyl)propyl]acetimidoyl chloride is transformed into a mixture of dl-2-amino-1-butanol (77%), dl-2-amino-1-butanol acetate hydrochloride (17%), the N-[1-(hydroxymethyl)propyl]acetamide (7%) and acetic acid within one hour. The product ratios appear to represent equilibrium compositions because additional heating (14 hrs.) does not materially change their distribution. If, however, the hydrolysis is carried out with aqueous methanol or ethanol, it is complete within 2 hours and the acetyl component of the product can be removed as methyl or ethyl acetate by distillation. This procedure not only decreases hydrolysis time, it also avoids the accumulation of salts in the reaction mixture, gives essentially quantitative yields of dl-2-amino-1-butanol from N-[1-(chloromethyl)propyl]acetimidoyl chloride through N-[1-(chloromethyl)propyl]acetamide, and facilitates product work-up. Methyl acetate boils at 57° C., and is readily distilled off.
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water N-[1-(chloromethyl)propyl]acetimidoyl chloride
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dl-2-amino-1-butanol acetate hydrochloride
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Synthesis routes and methods IV

Procedure details

Hydrolysis of N-[1-(chloromethyl)propyl]acetimidoyl chloride is highly pH dependent. It has now been found that a simple hydrolysis procedure is effective. On refluxing with water N-[1-(chloromethyl)propyl]acetimidoyl chloride is transformed into a mixture of dl-2-amino-1-butanol (77%), dl-2-amino-1-butanol acetate hydrochloride (17%), the N-[1-(hydroxymethyl)propyl]acetamide (7%) and acetic acid within 1 hour. The product ratios appear to represent equilibrium compositions because additional heating (14 hrs.) does not materially change their distribution. If, however, the hydrolysis is carried out with aqueous methanol or ethanol, it is complete within 2 hours and the acetyl component of the product can be removed as methyl or ethyl acetate by distillation. This procedure not only decreases hydrolysis time, it also avoids the accumulation of salts in the reaction mixture, gives essentially quantitative yields of dl-2-amino-1butanol from N-[1-chloromethyl)propyl]acetimidoyl chloride through N-[1-(chloromethyl)propyl]acetamide, and facilitates product work-up. Methyl acetate boils at 57° C., and is readily distilled off.
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0 (± 1) mol
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reactant
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water N-[1-(chloromethyl)propyl]acetimidoyl chloride
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dl-2-amino-1-butanol acetate hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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